REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[Br:18]N1C(=O)CCC1=O>C(#N)C>[Br:18][C:15]1[CH:16]=[CH:17][C:3]([O:2][CH3:1])=[C:4]([CH:14]=1)[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:10])[CH3:11]
|
Name
|
|
Quantity
|
6.04 g
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Type
|
reactant
|
Smiles
|
COC1=C(CNC(OC(C)(C)C)=O)C=CC=C1
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
4.6 g
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Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate
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Type
|
WASH
|
Details
|
successively washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with mixture solution of methyl t-butylmethyl ether and hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(CNC(OC(C)(C)C)=O)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |